Tamoxifen citrate

Descripción general

Descripción

El citrato de tamoxifeno es un modulador selectivo del receptor de estrógeno ampliamente utilizado en el tratamiento y prevención del cáncer de mama. Es particularmente eficaz contra los cánceres de mama positivos para el receptor de estrógenos. El citrato de tamoxifeno funciona uniéndose a los receptores de estrógenos, inhibiendo así las acciones proliferativas del estrógeno en el epitelio mamario .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El citrato de tamoxifeno se puede sintetizar a través de un proceso de varios pasos. El paso inicial implica la reacción de 1,2-difenil-1-buten-1-ol con 4-(2-cloroetoxi)fenol en presencia de una base para formar tamoxifeno. Esto va seguido por la reacción de tamoxifeno con ácido cítrico para formar citrato de tamoxifeno .

Métodos de Producción Industrial: En entornos industriales, el citrato de tamoxifeno se produce disolviendo tamoxifeno en un solvente orgánico como la dimetilformamida, seguido de la adición de ácido cítrico. Luego, la mezcla se enfría para precipitar el citrato de tamoxifeno, que se filtra y se seca .

Análisis De Reacciones Químicas

Tipos de Reacciones: El citrato de tamoxifeno experimenta diversas reacciones químicas, incluyendo:

Oxidación: El tamoxifeno se puede oxidar para formar metabolitos como N-desmetiltamoxifeno y 4-hidroxitamoxifeno.

Reducción: Las reacciones de reducción pueden convertir el tamoxifeno en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo hidroxilo fenólico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen las enzimas citocromo P450.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Reactivos como los haluros de alquilo pueden facilitar las reacciones de sustitución.

Productos Principales:

- N-desmetiltamoxifeno

- 4-hidroxitamoxifeno

- Alcoholes de tamoxifeno

Aplicaciones Científicas De Investigación

Tamoxifen in Breast Cancer Treatment

Tamoxifen is the first-line therapy for patients with hormone receptor-positive breast cancer. It functions by blocking estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors.

- Clinical Efficacy : A meta-analysis indicated that long-term tamoxifen therapy significantly decreases relapse rates in both adjuvant and metastatic settings, contributing to improved overall survival rates among patients .

- Dosage and Administration : Typically administered at doses of 20-30 mg daily, tamoxifen is effective in reducing the incidence of invasive breast cancer in high-risk women by approximately 49% .

Reproductive Health Applications

Tamoxifen has been investigated for its effects on male fertility, particularly in cases of idiopathic infertility.

- Sperm Concentration and Motility : Studies have shown that tamoxifen administration leads to significant increases in sperm concentration and motility, suggesting its potential as a treatment for male infertility .

- Pregnancy Outcomes : Research indicates a notable improvement in pregnancy rates among men treated with tamoxifen compared to placebo groups, highlighting its role in reproductive therapies .

Innovative Drug Delivery Systems

Recent advancements have focused on enhancing the bioavailability and therapeutic efficacy of tamoxifen through novel drug delivery systems.

- Nanoformulations : Tamoxifen-loaded polymeric nanoparticles have been developed to improve solubility and reduce toxicity. In vitro studies demonstrated enhanced antioxidant activity and protection against red blood cell hemolysis compared to pure tamoxifen .

- Topical Applications : Tamoxifen has been formulated into nanoemulgel systems for transdermal delivery, showing promising results in improving drug permeation while minimizing systemic side effects associated with oral administration .

Table 1: Summary of Clinical Applications of this compound

Safety and Side Effects

While tamoxifen is effective, it is not without risks. Long-term use has been associated with several adverse effects, including:

Mecanismo De Acción

El citrato de tamoxifeno ejerce sus efectos inhibiendo competitivamente la unión de estrógenos a su receptor. Esta inhibición conduce a una disminución del factor de crecimiento tumoral alfa y el factor de crecimiento similar a la insulina 1, y un aumento de la globulina fijadora de hormonas sexuales. Estos cambios resultan en una actividad reducida de la ADN polimerasa, un uso deteriorado de la timidina y un bloqueo de la captación de estradiol, lo que finalmente inhibe el crecimiento de las células cancerosas de mama positivas para el receptor de estrógenos .

Compuestos Similares:

- Raloxifeno: Otro modulador selectivo del receptor de estrógenos utilizado para la osteoporosis y la prevención del cáncer de mama.

- Toremifeno: Similar al tamoxifeno, se utiliza en el tratamiento del cáncer de mama.

- Fulvestrant: Un antagonista del receptor de estrógenos utilizado en el cáncer de mama metastásico positivo para el receptor hormonal .

Singularidad: El citrato de tamoxifeno es único debido a su doble papel como antagonista del receptor de estrógenos en el tejido mamario y agonista en otros tejidos como el endometrio. Esta acción dual lo hace particularmente eficaz en el tratamiento y la prevención del cáncer de mama .

Comparación Con Compuestos Similares

- Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.

- Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.

- Fulvestrant: An estrogen receptor antagonist used in hormone receptor-positive metastatic breast cancer .

Uniqueness: Tamoxifen citrate is unique due to its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as the endometrium. This dual action makes it particularly effective in the treatment and prevention of breast cancer .

Actividad Biológica

Tamoxifen citrate is a selective estrogen receptor modulator (SERM) predominantly used in the treatment and prevention of estrogen receptor-positive breast cancer. Its biological activity extends beyond its primary role in oncology, demonstrating significant effects in various biological contexts. This article explores the multifaceted biological activities of this compound, including its mechanisms of action, antimicrobial properties, and implications for cancer therapy.

Tamoxifen exerts its anticancer effects primarily through competitive inhibition of estrogen binding to its receptor. This mechanism is crucial in estrogen-dependent tumors, leading to the following biological activities:

- Inhibition of Tumor Growth : Tamoxifen reduces levels of tumor growth factors such as tumor growth factor α (TGF-α) and insulin-like growth factor 1 (IGF-1), which are instrumental in promoting cell proliferation in breast cancer cells .

- Induction of Apoptosis : The compound promotes apoptosis in estrogen receptor-positive cells, potentially through the inhibition of protein kinase C and alterations in intracellular calcium levels .

- Modulation of Hormonal Environment : Tamoxifen increases the levels of sex hormone-binding globulin, which decreases free estradiol availability, further contributing to its anti-estrogenic effects .

Antimicrobial Activity

Recent studies have revealed that tamoxifen also exhibits antimicrobial properties. Research conducted at the University of California San Diego demonstrated that tamoxifen enhances the antibacterial activity of neutrophils against methicillin-resistant Staphylococcus aureus (MRSA). Key findings include:

- Enhanced Neutrophil Function : Tamoxifen-treated neutrophils showed improved migration towards bacteria and increased production of neutrophil extracellular traps (NETs), which are critical for trapping and killing pathogens .

- In Vivo Efficacy : In mouse models, tamoxifen administration resulted in increased resistance to MRSA infections, suggesting potential repurposing for treating bacterial infections alongside its oncological applications .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

A study published in Nature Communications explored tamoxifen-based metal complexes' antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB 231. The research highlighted:

- Differential Response : MCF-7 cells (hormone-dependent) were more susceptible to tamoxifen treatment than MDA-MB 231 cells (triple-negative) .

- Mechanistic Insights : The study utilized molecular dynamics simulations to understand binding affinities to estrogen receptors, revealing that modifications to tamoxifen could enhance its efficacy against resistant cancer cell lines .

Propiedades

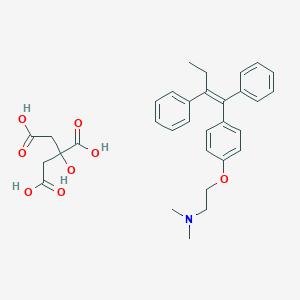

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZYTYWMLGAPFJ-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10540-29-1 (Parent) | |

| Record name | Tamoxifen citrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021301 | |

| Record name | Tamoxifen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-24-1 | |

| Record name | Tamoxifen citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen citrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tamoxifen citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tamoxifen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMOXIFEN CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FRV7310N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.